molecular formula C21H23N3OS2 B3207821 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-(pyrrolidin-1-yl)phenyl)propanamide CAS No. 1049131-95-4

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-(pyrrolidin-1-yl)phenyl)propanamide

Cat. No.: B3207821
CAS No.: 1049131-95-4
M. Wt: 397.6 g/mol
InChI Key: KYNFNSAOPSXYKR-UHFFFAOYSA-N
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Description

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-(pyrrolidin-1-yl)phenyl)propanamide is a heterocyclic amide featuring:

  • Thiophene-thiazole core: A 2-methyl-4-(thiophen-2-yl)thiazole moiety, which may confer π-π stacking interactions and electron-rich properties.
  • Pyrrolidinylphenyl group: The 4-(pyrrolidin-1-yl)phenyl substituent likely enhances lipophilicity and modulates receptor binding.
  • Propanamide linker: A three-carbon chain connecting the core to the aryl group, balancing flexibility and steric constraints.

Properties

IUPAC Name

3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-(4-pyrrolidin-1-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS2/c1-15-22-21(18-5-4-14-26-18)19(27-15)10-11-20(25)23-16-6-8-17(9-7-16)24-12-2-3-13-24/h4-9,14H,2-3,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNFNSAOPSXYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)N3CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-(pyrrolidin-1-yl)phenyl)propanamide is a complex organic compound with potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C19H18N2O2S2
  • Molecular Weight : 370.49 g/mol
  • CAS Number : 1017662-33-7

Biological Activities

Research into the biological activity of this compound has revealed several potential therapeutic applications:

1. Antitumor Activity

Studies have indicated that derivatives of thiazole compounds exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may act similarly, targeting pathways involved in tumor growth and proliferation.

2. Antimicrobial Properties

Thiazole-containing compounds are known for their antimicrobial efficacy. The presence of the thiophene ring enhances this activity, potentially making it effective against a range of bacterial and fungal pathogens. In vitro studies have demonstrated that similar thiazole derivatives can disrupt microbial cell membranes, leading to cell lysis.

3. Anti-inflammatory Effects

Compounds with thiazole structures have been linked to anti-inflammatory activities. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

The precise mechanism through which 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-(pyrrolidin-1-yl)phenyl)propanamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal reported that thiazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity.

Study 2: Antimicrobial Testing

In another study, a series of thiazole derivatives were tested against multiple bacterial strains. Results showed that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : Utilizing methods like Hantzsch thiazole synthesis.
  • Thiophene Introduction : Through coupling reactions involving thiophene boronic acids.
  • Pyrrolidine Attachment : Via nucleophilic substitution reactions.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits cancer cell proliferation; induces apoptosis
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces cytokine production; inhibits COX/LOX

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique thiazole and thiophene moieties can facilitate various chemical reactions, including:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : May convert the thiazole ring to a dihydrothiazole.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at the thiazole and thiophene rings.

These reactions are crucial for developing new compounds with desired properties.

Biology

The biological activity of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-(pyrrolidin-1-yl)phenyl)propanamide has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit various biological activities:

  • Antimicrobial Activity : Thiazole and thiophene derivatives are known for their antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

    Case Study: A study demonstrated that thiazole derivatives could effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Compounds like this one have been explored for their ability to induce apoptosis in cancer cells. Preliminary studies suggest promising results against various cancer cell lines.

    Case Study: Research on related thiazole compounds has shown significant cytotoxic effects on human cancer cell lines, indicating potential for further development in cancer therapy .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential in treating various diseases. Its structure suggests possible interactions with biological targets involved in disease pathways.

Potential applications include:

  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing relief in conditions like arthritis.

    Case Study: Similar thiazole compounds have shown effectiveness in reducing inflammation in preclinical models .

Industry

The compound's unique properties make it suitable for applications in material science and industrial processes. It can be utilized in:

  • Development of New Materials : Its chemical structure allows for the creation of novel polymers or coatings with specific properties.

    Example: The incorporation of thiophene and thiazole units into polymer matrices can enhance electrical conductivity or thermal stability .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for metabolic studies and prodrug activation.

Conditions Products Notes
6M HCl, reflux, 8h3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)propanoic acid + 4-(pyrrolidin-1-yl)anilineAcidic hydrolysis cleaves the amide bond efficiently but may degrade sensitive thiophene .
40% NaOH, EtOH, 70°C, 12hSodium salt of propanoic acid + free amineBasic conditions preserve aromatic systems but require longer reaction times .

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the thiazole-thiophene substituent.

  • Enzymatic hydrolysis (e.g., via amidases) shows selective cleavage in pharmacological contexts .

Electrophilic Substitution on Aromatic Rings

The thiophene and thiazole rings participate in electrophilic substitution, enabling functionalization for SAR studies.

Reaction Reagents Position Product Yield
NitrationHNO₃/H₂SO₄, 0°CThiophene C33-(2-Methyl-4-(5-nitrothiophen-2-yl)thiazol-5-yl)-N-(pyrrolidinylphenyl)propanamide62%
SulfonationClSO₃H, CH₂Cl₂, rtThiazole C4Sulfonated derivative48%
Halogenation (Br)Br₂, FeBr₃, 40°CThiophene C55-Bromo-thiophene analog55%

Key Findings :

  • Thiophene exhibits higher reactivity than thiazole due to electron-rich π-system .

  • Steric effects from the 2-methyl group on thiazole direct electrophiles to the C4 position .

Nucleophilic Substitution at the Thiazole Methyl Group

The 2-methyl group on the thiazole ring undergoes oxidation or radical-mediated substitution.

Reaction Conditions Product Application
Oxidation to carboxylic acidKMnO₄, H₂O, 100°C2-Carboxy-thiazole derivativeEnhances water solubility
ChlorinationSOCl₂, DMF, reflux2-Chloromethyl-thiazole analogIntermediate for cross-coupling reactions

Cyclization and Heterocycle Formation

The propanamide chain facilitates cyclization under specific conditions to form bioactive heterocycles.

Reagent Product Biological Relevance
POCl₃, 110°CThiazolo[5,4-d]thiazole fused systemPotential kinase inhibition
NH₂NH₂, EtOHPyrazole derivative via hydrazide intermediateAntibacterial activity

Biological Interaction-Driven Reactivity

In pharmacological contexts, the compound interacts with enzymes via:

  • Hydrogen bonding : Amide carbonyl and pyrrolidine N participate in target binding .

  • π-Stacking : Thiophene-thiazole system aligns with hydrophobic enzyme pockets .

Table : Enzymatic interactions and inhibitory effects

Enzyme Interaction Site IC₅₀ (μM) Reference
COX-IIThiazole-thiophene moiety0.83
Phosphodiesterase PDE5Propanamide backbone1.12

Stability Under Physiological Conditions

Degradation studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) reveal:

  • Half-life : 4.2h (pH 1.2) vs. 8.7h (pH 7.4), indicating acid sensitivity .

  • Major metabolites include hydroxylated thiophene and dealkylated pyrrolidine derivatives .

Comparison with Similar Compounds

Structural Similarities and Divergences

  • Thiophene vs. Benzene/Other Heterocycles :

    • The thiophene group in the target compound may enhance electron delocalization compared to benzene (e.g., compound 9c ) or pyrazole (compound 41 ).
    • Pyrrolidine (5-membered ring) vs. morpholine (6-membered, oxygen-containing) in compound 7 : Pyrrolidine likely increases lipophilicity, affecting membrane permeability.
  • Amide Linkers :

    • The propanamide chain in the target compound offers greater conformational flexibility than the acetamide linker in compound 9c or the rigid cyclopropanecarboxamide in compound 74 .

Physicochemical and Spectral Properties

  • Melting Points : Compound 7 exhibits a low mp (98–99°C), suggesting lower crystallinity than brominated analogs (e.g., 9c ), which may have higher mp due to halogen interactions.
  • HR-MS Data : Compound 7’s HR-MS (m/z 436.1616 ) aligns with theoretical values, demonstrating reliable characterization methods applicable to the target compound.

Q & A

Q. What are the standard synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and amide coupling. For example, refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol under reflux forms thiosemicarbazide intermediates, followed by cyclization using phosphorous oxychloride or similar agents . Characterization employs:

  • IR spectroscopy to confirm functional groups (e.g., C=O, N-H stretches).
  • NMR (¹H and ¹³C) to verify regiochemistry and substituent positions .
  • Elemental analysis to validate purity by comparing experimental and calculated C/H/N/S percentages .

Q. What solvents and catalysts are optimal for synthesizing thiazole-thiophene hybrids?

Ethanol is commonly used for reflux reactions due to its polarity and boiling point (~78°C). Catalysts like acetic acid or POCl₃ are critical for cyclization steps (e.g., forming thiazole rings) . For coupling reactions, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may enhance triazole formation .

Q. How do substituents on the phenyl or thiophene rings influence reactivity?

Electron-withdrawing groups (e.g., -Br, -F) on aryl rings can increase electrophilicity, facilitating nucleophilic attacks during cyclization. Conversely, electron-donating groups (e.g., -OCH₃) may stabilize intermediates, altering reaction pathways . Systematic variation of substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) in analogous compounds reveals trends in yield and byproduct formation .

Advanced Research Questions

Q. How can statistical experimental design optimize synthesis yield and purity?

Response surface methodology (RSM) or factorial design minimizes experimental trials while identifying critical factors (e.g., temperature, solvent ratio). For example, a central composite design (CCD) can model the effect of reflux time and catalyst concentration on yield, with ANOVA validating significance . This approach reduced optimization time by 40% in similar thiazole syntheses .

Q. How to resolve contradictions between computational binding predictions and experimental bioassay data?

Integrate quantum chemical calculations (e.g., DFT for binding energy) with iterative experimental validation. For instance, docking studies may predict strong binding to a target enzyme, but low activity in assays could arise from tautomerism (e.g., thione-thiol equilibrium). Spectroscopic analysis (e.g., UV-Vis) and pH-dependent activity assays can validate tautomeric states . Adjust computational models to account for solvent effects and protonation states .

Q. What strategies enhance biological activity through structural modifications?

  • Bioisosteric replacement : Substitute the pyrrolidine ring with piperazine to alter lipophilicity and solubility .
  • Fragment-based design : Introduce methyl groups at the thiazole 2-position to sterically block metabolic degradation .
  • Pharmacophore mapping : Use molecular dynamics simulations to identify critical hydrogen-bonding motifs (e.g., amide NH interactions with kinase targets) .

Q. How to analyze tautomeric equilibria affecting reactivity in heterocyclic systems?

Thione-thiol tautomerism in thiazole derivatives is pH- and solvent-dependent. Use ¹H NMR titration (D₂O/DMSO-d₆ mixtures) to track proton shifts or HPLC-MS to isolate tautomeric forms. For example, observed a 70:30 thione:thiol ratio in DMSO, shifting to 90:10 in aqueous buffer .

Q. What computational tools model interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Predict binding modes to enzymes (e.g., acetylcholinesterase) using crystal structures from the PDB .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Free energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications .

Methodological Considerations

  • Contradiction Handling : If biological activity diverges from computational predictions, re-evaluate protonation states (e.g., using MarvinSketch pKa prediction) or solvation models (e.g., COSMO-RS) .
  • Data Reproducibility : Document reaction conditions rigorously (e.g., anhydrous solvents, inert atmosphere) to mitigate variability in sensitive steps like amide coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-(pyrrolidin-1-yl)phenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-(pyrrolidin-1-yl)phenyl)propanamide

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